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Compound of Interest

Compound Name: 2-Bromo-4-(tert-butyl)pyridine

Cat. No.: B1338834

CAS Number: 50488-34-1
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-(tert-butyl)pyridine, a
key heterocyclic building block in modern organic synthesis. This document outlines its
physicochemical properties, detailed synthesis and reaction protocols, safety information, and
spectroscopic profile, with a focus on its application in the development of complex molecules
for the pharmaceutical and agrochemical industries.

Physicochemical and Safety Data

2-Bromo-4-(tert-butyl)pyridine is a substituted pyridine derivative valued for its specific
reactivity. The bromine atom at the 2-position serves as a versatile handle for various cross-
coupling and substitution reactions, while the bulky tert-butyl group at the 4-position provides
steric influence and enhances solubility in organic solvents.

Table 1: Physicochemical Properties
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Property Value Source(s)
CAS Number 50488-34-1 [1]
Molecular Formula CoH12BrN [2]
Molecular Weight 214.10 g/mol [3]
Physical Form Colorl'ess to light yellow liquid (3]
or solid

Boiling Point 243.6 °C at 760 mmHg [41[5]
Density 1.293 g/cm3 [415]

| Storage Temperature | 2-8 °C, under inert atmosphere |[1] |

Table 2: GHS Safety and Hazard Information
Category Information Source(s)
Signal Word Warning [1]
Pictogram GHSO07 (Exclamation Mark) [6]

Hazard Statements

H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye
irritation. H332: Harmful if
inhaled. H335: May cause

respiratory irritation.

[1](6]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280:

Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF

IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. |[1][6] |

Synthesis and Experimental Protocols
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The synthesis of 2-Bromo-4-(tert-butyl)pyridine can be achieved through several routes. A
common laboratory-scale method involves the directed ortho-metalation of 4-tert-butylpyridine
followed by bromination. Another prominent method is the Sandmeyer-like diazotization of 2-
amino-4-(tert-butyl)pyridine.[7]

Experimental Protocol: Synthesis via Directed Lithiation
and Bromination

This protocol details a laboratory procedure for synthesizing the title compound from 4-tert-
butylpyridine.[2]

Reagents:

4-tert-butylpyridine

¢ 2-(Dimethylamino)ethanol

e n-Butyllithium (in hexanes)

e 1,2-Dibromoethane (or another suitable bromine source like CBra)
e Heptane (anhydrous)

o Diethyl ether

o Water, Brine, Anhydrous Sodium Sulfate

 Silica Gel for column chromatography

Procedure:

e Under a nitrogen atmosphere, dissolve 2-(dimethylamino)ethanol (1.0 eq) in anhydrous
heptane in a flask cooled in an ice bath.

¢ Slowly add n-butyllithium (2.0 eq) via syringe. Stir the mixture at low temperature for 30
minutes.
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Slowly add 4-tert-butylpyridine (1.0 eq) via syringe. Stir the resulting orange-colored solution
at low temperature for 1 hour.

Cool the solution in an isopropanol/dry ice bath.

In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq) in anhydrous heptane
and cool it in an ice bath.

Slowly add the pre-cooled brominating agent solution to the reaction mixture via cannula. A
brown, non-homogeneous mixture will form.

Stir the reaction at low temperature for 1 hour, then allow it to slowly warm to room
temperature and stir overnight.

Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of
water.

Extract the mixture twice with diethyl ether.

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the residue by silica gel column chromatography (e.g., using 10-20% ethyl acetate in
heptane as eluent) to yield 2-Bromo-4-(tert-butyl)pyridine.[2]
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Reaction Setup

1. Combine 2-(dimethylamino)ethanol
and n-BuLi in heptane (ice bath).

%orms complex

2. Add 4-tert-butylpyridine.
Stir for 1h to form lithiated intermediate.

Reactant stream

Bromination

3. Cool to -78°C. Add pre-cooled
1,2-dibromoethane solution.
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Workflow for the synthesis of 2-Bromo-4-(tert-butyl)pyridine.
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Chemical Reactivity and Applications in Drug
Discovery

2-Bromo-4-(tert-butyl)pyridine is not typically used for its direct biological activity but as a
crucial intermediate for building more complex molecular architectures.[3] Its primary value lies
in the reactivity of the C-Br bond at the 2-position, which is activated for two major classes of
reactions essential in medicinal chemistry.

» Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine
nitrogen facilitates the displacement of the bromide by various nucleophiles (e.g., amines,
thiols) to form 2-substituted pyridine derivatives.[7]

» Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily participates in
reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond
formation) couplings. These reactions are fundamental for assembling the core structures of
many active pharmaceutical ingredients (APIs).[3][7]

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative starting point for coupling an arylboronic acid with 2-
Bromo-4-(tert-butyl)pyridine.

Materials:

2-Bromo-4-(tert-butyl)pyridine (1.0 eq)

Arylboronic acid (1.1-1.5 eq)

Palladium catalyst (e.g., Pd(dppf)Clz, Pd(PPhs)as; 1-5 mol%)[8]

Base (e.g., K2COs, K3POa4; 2.0-3.0 eq)[8]

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)[8]

Procedure:
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To a dry Schlenk flask, add 2-Bromo-4-(tert-butyl)pyridine, the arylboronic acid, the base,
and the palladium catalyst.[8]

Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
Add the degassed solvent via syringe.

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until completion (monitor
by TLC or LC-MS).[8]

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water
and brine, and dry the organic layer over anhydrous sodium sulfate.[8]

Filter, concentrate, and purify the crude product by column chromatography.
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Catalytic Cycle

2-Bromo-4-(tert-butyl)pyridine
+ Arylboronic Acid

N

Oxidative
Addition

Pd Catalyst (e.g., Pd(dppf)Cl2)
Base (e.g., K2COs)
Solvent (e.g., Dioxane/H20)

Aryl-Pd(I1)-Br(L2)

Catalyst
Regeneration

Aryl-Pd(ll)-Aryl'(Lz)

Reductive
Elimination

Activates

Forms C-C Bond

2-Aryl-4-(tert-butyl)pyridine
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Logical flow of a Suzuki-Miyaura cross-coupling reaction.
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Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its
spectroscopic data can be reliably predicted based on its structure and data from analogous
compounds like 2-bromo-4-methylpyridine.[9] This predictive analysis is a crucial tool for
researchers in characterizing their reaction products.

Table 3: Predicted Spectroscopic Data

Technique Predicted Features

- Three distinct signals in the aromatic
region (approx. 7.0-8.5 ppm)
corresponding to the pyridine ring
protons at positions 3, 5, and 6. The H-6

1H NMR proton is expected to be the most
downfield. - A sharp singlet in the
aliphatic region (approx. 1.3-1.5 ppm)
corresponding to the nine equivalent
protons of the tert-butyl group.

- Five signals for the pyridine ring carbons. The
carbon attached to the bromine (C-2) will be

13C NMR significantly downfield (approx. 140-145 ppm). -
Two signals for the tert-butyl group: a

quaternary carbon and a methyl carbon signal.

- Aromatic C-H stretching: ~3000-3100 cm™! -
Aliphatic C-H stretching: ~2850-3000 cm™1 -
C=N and C=C stretching (pyridine ring): ~1550-
1610 cm~1 - C-Br stretching: ~900-1100 cm~1

IR Spectroscopy

| Mass Spectrometry (EI) | - A characteristic pair of molecular ion peaks ([M]* and [M+2]*) with
nearly equal intensity, due to the natural isotopic abundance of Bromine ("°Br and 81Br). - A
prominent fragment ion corresponding to the loss of a methyl group ([M-15]*) from the tert-butyl

substituent. |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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